molecular formula C12H9Cl2NO2S B065235 Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate CAS No. 175276-86-5

Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate

Cat. No. B065235
CAS RN: 175276-86-5
M. Wt: 302.2 g/mol
InChI Key: DZFFVJGNGVCFIZ-UHFFFAOYSA-N
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Description

Thiazole derivatives are a significant class of heterocyclic compounds with a wide range of chemical and biological properties. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The synthesis and analysis of thiazole compounds, such as Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, involve multiple strategies to elucidate their structure and properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclocondensation reactions or the reaction of thioamides with chloroacetoacetate. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, showing the versatility of synthesis techniques (Machado et al., 2011).

Molecular Structure Analysis

Molecular structure analysis, including crystallographic studies, plays a crucial role in understanding the configuration and conformation of thiazole derivatives. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by single crystal X-ray diffraction studies, revealing intramolecular hydrogen bonds contributing to structural stability (Achutha et al., 2017).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions that modify their structure and properties. For instance, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrated specific hydrogen-bonded interactions, showcasing the reactivity and interaction capabilities of these molecules (Lynch & Mcclenaghan, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of thiazole derivatives. These properties are typically assessed through experimental studies, including solubility tests, differential scanning calorimetry, and X-ray diffraction analysis.

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined through various spectroscopic and electrochemical methods. For example, the photochemical behavior of ethyl 2-arylthiazole-5-carboxylates was explored, revealing their potential as singlet-oxygen sensitizers, which is significant for understanding their chemical properties and potential applications (Amati et al., 2010).

Scientific Research Applications

Antioxidant Capacity Assays

The ABTS/PP decolorization assay is a prominent method for determining the antioxidant capacity of compounds, including Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate derivatives. These assays, particularly the ABTS•+ radical cation-based assays, are crucial for evaluating the antioxidant potential of chemicals. The reaction pathways of antioxidants in these assays have been scrutinized to understand their interaction and the formation of coupling adducts with ABTS•+, which is essential for certain antioxidants of phenolic nature. This understanding contributes to the broader application of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate derivatives in studying antioxidant mechanisms and the specificity of oxidation products, despite potential biases in comparison between different antioxidants due to specific reactions like coupling (Ilyasov et al., 2020).

Environmental Impact of Organochlorine Compounds

Research on the environmental impact of organochlorine compounds, which share structural similarities with Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, has evaluated the consequences of chlorophenols' contamination in aquatic environments. These studies have shown that chlorophenols exert moderate toxic effects on mammalian and aquatic life, highlighting the need for understanding the persistence, bioaccumulation, and toxicological profile of related compounds, including Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate derivatives (Krijgsheld & Gen, 1986).

Pharmacological Applications

Investigations into benzofused thiazole derivatives, which include Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate, have demonstrated potential pharmacological applications. These derivatives have been evaluated for their in vitro antioxidant and anti-inflammatory activities, showcasing their relevance in developing therapeutic agents. Such research underscores the importance of synthesizing and testing benzofused thiazole derivatives for their pharmacological properties, including antioxidant and anti-inflammatory activities (Raut et al., 2020).

Synthesis and Chemical Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively reviewed. These studies encompass the chemical and biological properties of such compounds, providing insights into the methods used for the synthesis of derivatives and their potential applications in various fields. This research is pertinent to understanding the synthetic utilities and the breadth of applications for Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate derivatives in chemical synthesis and biological activity assessments (Abdurakhmanova et al., 2018).

Safety and Hazards

While specific safety data for this compound is not available, similar compounds often require safety measures such as wearing protective clothing, avoiding inhalation or ingestion, and handling with care due to potential hazards .

properties

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)9-6-18-11(15-9)7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFFVJGNGVCFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372507
Record name ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175276-86-5
Record name Ethyl 2-(2,3-dichlorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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